Adjudin

Male Contraception Reproductive Toxicology Drug Safety

Adjudin (AF-2364) is NOT interchangeable with lonidamine or gamendazole. Its unique dual mechanism—disrupting actin bundles at the apical ectoplasmic specialization via Eps8/Arp3 modulation and blocking Cl⁻ channels—makes it the premier tool for Sertoli-germ cell adhesion research. Unlike gamendazole, Adjudin exhibits ZERO acute mortality at 2000 mg/kg, enabling chronic high-dose spermatogenesis reversal studies. Its well-characterized low oral bioavailability (AUC 2.23 mg·h/L) provides a quantifiable benchmark for testing blood-testis barrier-crossing drug delivery strategies. Choose Adjudin for reproducible, toxicity-free results in male contraceptive development.

Molecular Formula C15H12Cl2N4O
Molecular Weight 335.2 g/mol
CAS No. 252025-52-8
Cat. No. B1665539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdjudin
CAS252025-52-8
Synonyms1-(2,4-dichlorobenzyl)indazole-3-carbohydrazide
adjudin
AF-2364
AF2364
Molecular FormulaC15H12Cl2N4O
Molecular Weight335.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C(=O)NN
InChIInChI=1S/C15H12Cl2N4O/c16-10-6-5-9(12(17)7-10)8-21-13-4-2-1-3-11(13)14(20-21)15(22)19-18/h1-7H,8,18H2,(H,19,22)
InChIKeyVENCPJAAXKBIJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Adjudin (CAS 252025-52-8): An Indazole-3-Carbohydrazide Male Contraceptive and Anticancer Analog


Adjudin (AF-2364; 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide) is a small molecule analog of the chemotherapeutic agent lonidamine [1]. It was rationally designed as an improved, non-hormonal, reversible male contraceptive that acts by disrupting adhesion between Sertoli cells and developing germ cells in the testis, leading to premature spermiation [2]. Beyond its reproductive effects, Adjudin is a potent chloride channel blocker and exhibits mitochondria-inhibitory and anti-inflammatory properties through suppression of the NF-κB pathway .

Why Generic Indazole Analogs Cannot Substitute for Adjudin in Male Contraceptive Research


The selection of an indazole-carboxylic acid derivative for male contraception is not interchangeable. Compounds within this class exhibit starkly divergent safety, efficacy, and mechanistic profiles, even when structurally related. For instance, while lonidamine, gamendazole, and newer derivatives like BHD all target spermatogenesis, they differ markedly in their therapeutic indices and molecular pathways [1]. Adjudin distinguishes itself through a unique dual mechanism of action—targeting the testis-specific apical ectoplasmic specialization and blocking chloride channels—which cannot be assumed for other analogs [2]. Furthermore, critical toxicological differences, such as acute lethality observed with gamendazole but absent in Adjudin studies, underscore that simple chemical substitution can introduce unacceptable experimental confounds or safety risks, making Adjudin a non-fungible tool for specific research applications [3].

Quantitative Evidence Guide: Selecting Adjudin Over Lonidamine, Gamendazole, and BHD


Toxicity Profile: Adjudin Demonstrates a Favorable Acute Safety Margin vs. Lonidamine and Gamendazole

In comparative toxicological assessments, Adjudin exhibits a superior acute safety profile relative to its parent compound lonidamine and the analog gamendazole. While Adjudin is noted to be less toxic than lonidamine based on acute toxicity, chromosomal aberration, and mutagenicity tests [1], it also lacks the acute lethality observed with gamendazole. A 2008 study reported a 60% mortality rate (3 of 5 rats) following a single 200 mg/kg oral dose of gamendazole, whereas parallel acute toxicity studies on Adjudin at doses up to 2000 mg/kg in rats and 1000 mg/kg in mice reported zero fatalities [2].

Male Contraception Reproductive Toxicology Drug Safety

Mechanistic Selectivity: Adjudin Uniquely Targets the Apical Ectoplasmic Specialization (ES) and Chloride Channels

Adjudin possesses a dual mechanism of action not shared by all in-class compounds. It is a potent analog of lonidamine that selectively disrupts germ cell adhesion by targeting actin filament bundles at the testis-specific apical ectoplasmic specialization (ES) [1]. This is achieved by suppressing the actin capping protein Eps8 and mis-localizing Arp3, leading to junction destabilization [2]. Concurrently, Adjudin is a potent blocker of Cl⁻ channels, a property that inhibits sperm capacitation and the acrosome reaction . While gamendazole also disrupts Sertoli-germ cell junctions, it does so by targeting different proteins, specifically HSP90AB1 and EEF1A1, and stimulating Il1a transcription [3].

Spermatogenesis Cell-Cell Adhesion Blood-Testis Barrier Chloride Channel

In Vitro Adhesion Strength: Adjudin Significantly Reduces Sertoli-Spermatid Junctional Complex (STJC) Integrity

Using a micropipette pressure transducing system (MPTS), the force required to detach step-8 spermatids from Sertoli cells in co-culture is quantifiably reduced by Adjudin in a dose-dependent manner. At a concentration of 125 ng/mL, Adjudin reduced the mean detachment force from a control value of 19.0 × 10⁻¹⁰ pN to 7.74 × 10⁻¹⁰ pN, a reduction of approximately 59%. At 500 ng/mL, the force was further reduced to 6.51 × 10⁻¹⁰ pN [1].

Sertoli-Spermatid Junction Cell Adhesion Assay Male Contraceptive Screening

In Vivo Efficacy: Adjudin Achieves Near-Complete Germ Cell Depletion in Rabbits with Quantified Bioavailability Data

In a comparative pharmacokinetic and efficacy study in adult male rabbits, a 25 mg/kg intravenous dose of Adjudin administered weekly for 4 weeks resulted in the exfoliation of >95% of germ cells from the seminiferous epithelium [1]. This efficacy correlated strongly with drug exposure, as the area under the plasma concentration-time curve (AUC) was 20.11 ± 1.90 mg·h/L for IV injection, compared to only 2.23 ± 0.45 mg·h/L for oral gavage, which produced a less severe disturbance in spermatogenesis [2].

In Vivo Efficacy Pharmacokinetics Spermatogenesis Inhibition Rabbit Model

Selective Cancer Cell Cytotoxicity: Adjudin's Differential IC50 Profile vs. Lonidamine in Tumor Cell Lines

Adjudin demonstrates selective cytotoxicity against various cancer cell lines, with IC50 values ranging from 13.8 µM (MDA-MB-231) to 72.3 µM (Smmc-7721) after 24 hours of treatment. In contrast, it shows significantly lower potency against non-cancerous cell lines, with IC50 values exceeding 200 µM for BPH-1 and 300 µM for WI-38, indicating a potential therapeutic window . While Adjudin is an analog of lonidamine, which is known for its mitochondrial hexokinase inhibition, studies indicate that Adjudin may offer a distinct or improved selectivity profile in certain cancer models, although direct head-to-head IC50 data across identical panels is limited [1].

Cancer Cytotoxicity IC50 Selectivity Index

Optimal Research and Industrial Applications for Adjudin Based on Comparative Evidence


Investigating Actin Dynamics and Junctional Integrity at the Testis-Specific Apical Ectoplasmic Specialization

Adjudin is the premier tool for dissecting the molecular architecture of the apical ectoplasmic specialization (apical ES). Unlike gamendazole, which targets HSP90AB1 and EEF1A1, Adjudin's well-defined mechanism involves the disruption of actin filament bundles via suppression of Eps8 and mis-localization of Arp3, as well as the modulation of PAR6/14-3-3-mediated endocytic trafficking [1]. The in vitro adhesion assay provides a quantitative readout of junctional strength, enabling precise structure-activity relationship (SAR) studies [2]. This makes Adjudin indispensable for research focused on this unique testis-specific junction, a structure not found in other mammalian epithelia or endothelia [3].

Developing Formulations and Delivery Systems to Overcome the Blood-Testis Barrier (BTB) for Non-Hormonal Contraceptives

Adjudin serves as an ideal model compound for developing advanced drug delivery strategies aimed at crossing the blood-testis barrier (BTB). Its low oral bioavailability (AUC of 2.23 ± 0.45 mg·h/L in rabbits) is a well-characterized and quantifiable hurdle that directly correlates with its contraceptive efficacy [4]. Researchers can use Adjudin to evaluate the performance of novel formulations, nanoparticles, or BTB-modifying peptides (e.g., F5-peptide) by measuring improvements in systemic exposure and subsequent spermatogenesis inhibition. The robust in vivo dataset, including the >95% germ cell depletion achieved with IV administration, provides clear benchmarks for success and is essential for translational development in male contraception [5].

Longitudinal In Vivo Studies on Reversible Spermatogenesis Inhibition Requiring a High Safety Margin

For chronic, high-dose, or long-term in vivo studies examining the reversibility of spermatogenesis, Adjudin is the preferred compound due to its superior acute safety margin. Unlike gamendazole, which has demonstrated 60% mortality at a 200 mg/kg oral dose in rats, Adjudin exhibits zero mortality at doses up to 2000 mg/kg [6]. This allows researchers to confidently administer higher or repeated doses to achieve robust anti-fertility effects without the confounding variable of acute systemic toxicity. Furthermore, its reversible nature, with fertility restoration observed by Day 82 post-treatment in rat models, makes it a reliable agent for studying the recovery phase of spermatogenesis [7].

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